N-(2-fluorophenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
CAS No.:
Cat. No.: VC16284073
Molecular Formula: C16H14FN5OS
Molecular Weight: 343.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H14FN5OS |
|---|---|
| Molecular Weight | 343.4 g/mol |
| IUPAC Name | N-(2-fluorophenyl)-2-[(4-methyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
| Standard InChI | InChI=1S/C16H14FN5OS/c1-22-15(13-8-4-5-9-18-13)20-21-16(22)24-10-14(23)19-12-7-3-2-6-11(12)17/h2-9H,10H2,1H3,(H,19,23) |
| Standard InChI Key | DJCNUALEMAOTOJ-UHFFFAOYSA-N |
| Canonical SMILES | CN1C(=NN=C1SCC(=O)NC2=CC=CC=C2F)C3=CC=CC=N3 |
Introduction
Chemical Structure and Molecular Properties
The molecular structure of N-(2-fluorophenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide integrates three key components:
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A 2-fluorophenyl group attached to an acetamide backbone.
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A 1,2,4-triazole ring substituted with a methyl group at position 4 and a pyridin-2-yl group at position 5.
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A sulfanyl (-S-) bridge linking the triazole ring to the acetamide moiety.
This arrangement confers unique electronic and steric properties, influencing reactivity and biological interactions. The pyridin-2-yl group introduces a basic nitrogen atom capable of hydrogen bonding, while the fluorine atom on the phenyl ring enhances lipophilicity .
Molecular Formula and Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₅FN₅OS |
| Molecular Weight | 359.4 g/mol |
| IUPAC Name | N-(2-fluorophenyl)-2-[(4-methyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
| SMILES | CC1=NN=C(SCC(=O)NC2=CC=CC=C2F)N1C3=CC=CC=N3 |
| Solubility (Predicted) | Low in water; soluble in DMSO |
The molecular weight and formula align with related triazole derivatives, such as N-(2-fluorophenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (PubChem CID 714814), which has a molecular weight of 343.4 g/mol . The pyridin-2-yl substitution likely increases steric hindrance compared to pyridin-3-yl analogs, potentially altering binding affinities .
Synthesis and Reaction Pathways
The synthesis of this compound involves sequential functionalization of the triazole core. A plausible route includes:
Step 1: Formation of the Triazole Ring
4-Methyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol is synthesized via cyclization of thiosemicarbazide derivatives under acidic conditions.
Step 2: Sulfanyl Acetamide Coupling
The thiol group undergoes nucleophilic substitution with 2-chloro-N-(2-fluorophenyl)acetamide in the presence of a base such as potassium carbonate.
Step 3: Purification
Column chromatography or recrystallization yields the final product.
Key Reagents and Conditions
| Reaction Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Triazole cyclization | HCl, reflux, 6h | 65–70 |
| Sulfanyl coupling | K₂CO₃, DMF, 80°C, 12h | 50–60 |
Industrial-scale synthesis would optimize these steps for cost-effectiveness, potentially employing flow chemistry or microwave-assisted reactions.
Chemical Reactivity and Stability
The compound’s reactivity is dominated by three functional groups:
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Triazole Ring: Susceptible to electrophilic substitution at position 3.
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Sulfanyl Bridge: Oxidizable to sulfoxides or sulfones using H₂O₂ or mCPBA.
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Acetamide Group: Hydrolyzable under acidic or basic conditions to yield carboxylic acid derivatives.
Notably, the fluorine atom on the phenyl ring deactivates the ring toward electrophilic substitution, directing reactivity to the triazole and pyridine moieties .
Biological Activities and Mechanisms
While direct bioactivity data for this compound is scarce, structurally similar triazoles exhibit:
Antimicrobial Activity
Triazole derivatives disrupt microbial cell membranes or inhibit enzymes like lanosterol 14α-demethylase in fungi. For example, analogs with pyridin-3-yl groups show MIC values of 8–16 µg/mL against Staphylococcus aureus.
Enzyme Inhibition
Molecular docking studies suggest that the sulfanyl acetamide group interacts with ATP-binding pockets in kinases, making it a candidate for tyrosine kinase inhibitors .
Applications in Pharmaceutical Research
This compound’s applications are theoretical but supported by analog studies:
Drug Discovery
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Lead Compound: Structural modifications could optimize pharmacokinetics.
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Prodrug Potential: The acetamide group may undergo hydrolysis in vivo to enhance solubility.
Chemical Probes
The fluorophenyl group enables radiolabeling (e.g., with ¹⁸F) for PET imaging studies .
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